molecular formula C48H30N12Na4O18S2 B13764550 Benzoic acid, 2,2'-((3,3'-dimethoxy(1,1'-biphenyl)-4,4'-diyl)bis(azo(2-amino-5-hydroxy-7-sulfo-6,1-naphthalenediyl)azo))bis(5-nitro-, tetrasodium salt CAS No. 70210-33-2

Benzoic acid, 2,2'-((3,3'-dimethoxy(1,1'-biphenyl)-4,4'-diyl)bis(azo(2-amino-5-hydroxy-7-sulfo-6,1-naphthalenediyl)azo))bis(5-nitro-, tetrasodium salt

Cat. No.: B13764550
CAS No.: 70210-33-2
M. Wt: 1218.9 g/mol
InChI Key: LLCPFLSMAUDRIY-UHFFFAOYSA-J
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Description

This compound is a highly complex azo dye characterized by a symmetrical structure with two azo (-N=N-) linkages bridging a 3,3'-dimethoxy-substituted biphenyl core and 2-amino-5-hydroxy-7-sulfo-naphthalenediyl moieties. Each naphthalene unit is further substituted with a nitro (-NO₂) group, and the tetrasodium salt form neutralizes four sulfonic acid (-SO₃H) groups, enhancing water solubility . Its structural complexity suggests applications in specialized industrial dyeing processes, where high stability and intense coloration are required.

Properties

CAS No.

70210-33-2

Molecular Formula

C48H30N12Na4O18S2

Molecular Weight

1218.9 g/mol

IUPAC Name

tetrasodium;2-[[2-amino-6-[[4-[4-[[6-amino-5-[(2-carboxylato-4-nitrophenyl)diazenyl]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]-5-hydroxy-7-sulfonatonaphthalen-1-yl]diazenyl]-5-nitrobenzoate

InChI

InChI=1S/C48H34N12O18S2.4Na/c1-77-37-15-21(3-11-35(37)53-57-43-39(79(71,72)73)19-27-25(45(43)61)7-9-31(49)41(27)55-51-33-13-5-23(59(67)68)17-29(33)47(63)64)22-4-12-36(38(16-22)78-2)54-58-44-40(80(74,75)76)20-28-26(46(44)62)8-10-32(50)42(28)56-52-34-14-6-24(60(69)70)18-30(34)48(65)66;;;;/h3-20,61-62H,49-50H2,1-2H3,(H,63,64)(H,65,66)(H,71,72,73)(H,74,75,76);;;;/q;4*+1/p-4

InChI Key

LLCPFLSMAUDRIY-UHFFFAOYSA-J

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C=C4C(=C3O)C=CC(=C4N=NC5=C(C=C(C=C5)[N+](=O)[O-])C(=O)[O-])N)S(=O)(=O)[O-])OC)N=NC6=C(C=C7C(=C6O)C=CC(=C7N=NC8=C(C=C(C=C8)[N+](=O)[O-])C(=O)[O-])N)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

Chemical Reactions Analysis

Diazotization and Azo Coupling

The compound is synthesized via sequential diazotization and coupling reactions. Key steps include:

  • Diazotization : Primary aromatic amines (e.g., 2-amino-5-hydroxy-7-sulfo-1-naphthol) are treated with NaNO₂ in acidic media (HCl) at 0–5°C to generate diazonium salts .

  • Coupling : The diazonium salt reacts with electron-rich coupling partners (e.g., dimethoxybiphenyl derivatives or benzoic acid analogs) under alkaline conditions (NaOH), forming azo bonds .

Example Reaction :

Diazonium salt+Coupling partnerpH 8 10 0 5 CAzo compound\text{Diazonium salt}+\text{Coupling partner}\xrightarrow{\text{pH 8 10 0 5 C}}\text{Azo compound}

Experimental yields: 65–90% under optimized conditions .

Sulfonation and Salt Formation

Sulfonic acid groups (–SO₃H) are introduced via sulfonation using fuming sulfuric acid or sulfur trioxide. The tetrasodium salt is formed by neutralizing sulfonic acid groups with NaOH :

 SO H+4NaOH SO Na+2H O\text{ SO H}+4\text{NaOH}\rightarrow \text{ SO Na}+2\text{H O}

Key data: Sulfonation occurs at positions 6 and 1 of the naphthalene rings .

Electrochemical Reduction

The azo bonds (–N=N–) undergo reductive cleavage in acidic or neutral media :

  • Acidic conditions : 4-electron reduction yields amines (e.g., 5-aminosalicylic acid and sulfanilic acid) .

  • Neutral conditions : 2-electron reduction forms hydrazo intermediates (–NH–NH–), which are reversible .

Mechanism :

 N N +4H++4e2 NH \text{ N N }+4\text{H}^++4\text{e}^-\rightarrow 2\text{ NH }

Voltammetric studies confirm an ECE (Electrochemical-Chemical-Electrochemical) pathway .

Photodegradation

UV irradiation induces cis-trans isomerization of azo bonds and radical formation . Degradation products include nitrobenzenes and phenolic derivatives.

Quantum yield : ~0.15 for nitro group reduction .

pH-Dependent Stability

pH Range Behavior Reference
1–3Azo bond protonation; enhanced solubility due to sulfonate ionization
7–9Hydrazo intermediate stabilization; reversible redox activity
>10Azo bond hydrolysis; nitro group reduction to amines

Nitro Group (–NO₂)

  • Reduction : Catalytic hydrogenation (H₂/Pd) converts –NO₂ to –NH₂ .

  • Electrophilic substitution : Deactivated due to electron-withdrawing effects.

Methoxy Group (–OCH₃)

  • Demethylation : Occurs under strong acidic conditions (HBr/AcOH), yielding phenolic –OH groups .

Comparative Reactivity Table

Reaction Type Conditions Products Yield/Efficiency
Diazotization0–5°C, HCl/NaNO₂Diazonium salt>90%
Azo couplingpH 8–10, 0–5°CBis-azo compound70–85%
Electrochemical reduction0.5 M H₂SO₄, −0.8 V vs. SCE5-Aminosalicylic acid, sulfanilic acid95%
PhotodegradationUV (365 nm), H₂ONitrobenzenes, phenolic derivatives60% degradation

Comparison with Similar Compounds

Naphthalenedisulfonic Acid Derivatives

  • Compound: 2,7-Naphthalenedisulfonic acid, 3,3’-((3,3‘-dimethyl(1,1‘-biphenyl)-4,4‘-diyl)bis(azo))bis(5-amino-4-hydroxy-, tetrasodium salt (Naphthamine Blue 3BX) . Key Differences: Replaces the target compound’s methoxy (-OCH₃) and nitro (-NO₂) groups with methyl (-CH₃) and amino (-NH₂) substituents. Impact:
  • Color: Methyl and amino groups are electron-donating, leading to hypsochromic shifts (shorter wavelength absorption) compared to the electron-withdrawing nitro groups in the target compound .
  • Solubility : Both compounds exhibit high water solubility due to sulfonate groups, but the tetrasodium salt in the target compound may offer superior solubility in polar solvents .

Stilbenedisulfonic Acid Derivatives

  • Compound: Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[bis(2-hydroxyethyl)amino]-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, tetrasodium salt . Key Differences: Incorporates triazine rings and hydroxyethylamino groups instead of nitro and methoxy groups. Impact:
  • Application : Triazine groups enable covalent bonding with cellulose fibers (reactive dyeing), whereas the target compound’s nitro groups may favor disperse dyeing for synthetic fabrics .

Sodium Salt Comparisons

  • Sodium Benzoate : A simple derivative of benzoic acid used as a preservative.
    • Contrast : The tetrasodium salt in the target compound serves to solubilize a bulky aromatic system, whereas sodium benzoate’s small size allows for broad antimicrobial activity in food and pharmaceuticals.

Physicochemical and Application Profiles

Property Target Compound Naphthamine Blue 3BX Stilbenedisulfonic Acid Derivative
Molecular Weight ~1,200–1,500 g/mol (estimated) ~900–1,100 g/mol ~1,300–1,600 g/mol
Solubility High (tetrasodium sulfonates) Moderate (disodium sulfonates) Very High (tetrasodium + triazine groups)
Key Substituents -NO₂, -OCH₃, -SO₃Na -CH₃, -NH₂, -SO₃Na Triazine, -SO₃Na, -N(CH₂CH₂OH)₂
Primary Application Industrial textiles, specialty dyes Textile dyeing Reactive dyeing for cellulose
Regulatory Status Likely restricted under EPA Significant New Uses Limited restrictions EPA-regulated as a new chemical entity

Preparation Methods

Diazotization of Aromatic Amines

The initial step involves the diazotization of aromatic amines such as 2-amino-5-hydroxy-7-sulfo-6,1-naphthalenediyl derivatives. This is achieved by treating the amine with sodium nitrite in an acidic aqueous medium (usually hydrochloric acid) at low temperatures (0–5 °C) to form the corresponding diazonium salts.

  • Reaction conditions:
    • Temperature: 0–5 °C
    • Acid: HCl or H2SO4
    • Sodium nitrite as diazotizing agent
  • Purpose: Formation of stable diazonium intermediates for azo coupling

Azo Coupling with 3,3'-Dimethoxy(1,1'-biphenyl)-4,4'-diamine

The diazonium salt formed is then coupled with a biphenyl derivative, specifically 3,3'-dimethoxy(1,1'-biphenyl)-4,4'-diamine or its activated form. This coupling is performed in alkaline conditions to enhance nucleophilicity of the coupling partner.

  • Reaction conditions:
    • pH: 8-10 (alkaline)
    • Temperature: 10–25 °C
    • Solvent: Water or mixed aqueous-organic solvents
  • Outcome: Formation of azo bonds linking biphenyl and naphthalene units

Sulfonation and Nitration

To introduce sulfonic acid groups and nitro substituents, sulfonation and nitration reactions are conducted either before or after azo coupling, depending on the stability of intermediates.

  • Sulfonation: Typically involves treatment with sulfuric acid or chlorosulfonic acid under controlled temperature to attach sulfonic acid groups at specific positions on the naphthalene rings.
  • Nitration: Introduction of nitro groups (e.g., at 5-nitro positions) is performed using nitrating agents such as nitric acid or mixed acid systems under controlled temperature to avoid over-nitration.

Formation of Tetrasodium Salt

The final compound is converted into its tetrasodium salt form to improve water solubility and stability. This is achieved by neutralizing the sulfonic acid groups with sodium hydroxide.

  • Reaction conditions:
    • Base: NaOH
    • pH: Adjusted to neutral or slightly alkaline
    • Solvent: Water
  • Result: Tetrasodium salt formation enhancing dye solubility

Research Outcomes and Data Tables

Due to the compound’s complexity, research has focused on optimizing yields, purity, and stability of the azo linkages and functional groups. The following table summarizes typical reaction parameters and outcomes based on literature and patent data:

Step Reagents/Conditions Temperature (°C) pH Range Yield (%) Notes
Diazotization Aromatic amine + NaNO2 + HCl 0–5 1–2 85–90 Low temperature critical for stability
Azo Coupling Diazonium salt + 3,3'-dimethoxy biphenyl 10–25 8–10 80–88 Alkaline pH promotes coupling efficiency
Sulfonation Sulfuric acid or chlorosulfonic acid 30–50 N/A 70–75 Controlled to avoid polysulfonation
Nitration HNO3 or mixed acid 0–20 N/A 65–70 Temperature control prevents over-nitration
Salt Formation NaOH Room temperature 7–9 95 Ensures water solubility and stability

Analytical and Quality Control Measures

Q & A

Q. Methodological Considerations :

  • Diazotization : Conducted under acidic conditions (HCl/NaNO₂) at 0–5°C to stabilize the diazonium intermediate.
  • Coupling : Performed in alkaline media to enhance reactivity of aromatic amines or phenolic groups.
  • Salt Formation : Neutralization with sodium hydroxide to yield the tetrasodium salt, confirmed via elemental analysis .

Which analytical techniques are critical for characterizing this compound's structure and purity?

Basic Research Focus
A combination of spectroscopic, chromatographic, and thermal methods is essential:

TechniqueApplicationKey Evidence Source
¹H/¹³C NMR Confirms aromatic protons, azo linkages, and substituent positions.
LC-MS Validates molecular weight and detects impurities.
UV-Vis Identifies λmax for azo chromophores (450–600 nm).
NQR Probes quadrupole interactions in nitro groups (e.g., ¹⁴N/¹⁵N shifts).
Elemental Analysis Verifies Na⁺ content and stoichiometry.

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the biphenyl and naphthalene moieties .

How does pH influence the compound's stability in aqueous solutions?

Basic Research Focus
The sulfonic acid groups (-SO₃Na) enhance solubility but render the compound sensitive to pH. Stability studies show:

  • Acidic Conditions (pH < 4) : Protonation of sulfonate groups reduces solubility, leading to precipitation.
  • Alkaline Conditions (pH > 10) : Azo bonds may hydrolyze, causing chromophore degradation.

Q. Methodological Protocol :

  • Monitor degradation via UV-Vis at varying pH (2–12) over 24–72 hours.
  • Use HPLC to quantify breakdown products (e.g., nitroanilines or sulfonated biphenyls) .

What metabolic pathways are implicated in its biodegradation or detoxification?

Advanced Research Focus
While direct studies on this compound are limited, analogous azo dyes undergo reductive cleavage by azoreductases in microbial systems, yielding aromatic amines. Benzoic acid derivatives (e.g., glycine conjugates) suggest Phase II detoxification pathways .

Q. Experimental Design :

  • In Vitro Assays : Incubate with liver microsomes or bacterial lysates (e.g., Saccharomyces cerevisiae) to identify metabolites via LC-MS/MS.
  • Yeast Models : Study Tpo1 transporter upregulation under benzoic acid stress to infer resistance mechanisms .

How can computational modeling predict its photodegradation or electronic properties?

Advanced Research Focus
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity:

  • HOMO Localization : Azo and nitro groups dominate, indicating susceptibility to oxidative attack.
  • TD-DFT : Simulates UV-Vis spectra for comparison with experimental λmax.

Case Study : NQR data (e.g., ⁷⁹Br/¹²⁷I shifts in halogenated analogs) validate electric field gradients at nitro sites .

What interactions occur between this compound and biomolecules (e.g., proteins)?

Advanced Research Focus
Azo dyes often bind to serum albumin via hydrophobic (aromatic stacking) or electrostatic (sulfonate interactions) forces.

Q. Methodology :

  • Fluorescence Quenching : Monitor tryptophan residues in bovine serum albumin (BSA) upon compound addition.
  • Molecular Docking : Simulate binding affinities using AutoDock Vina, focusing on Sudlow’s Site I .

What are the thermodynamic parameters governing its phase transitions?

Advanced Research Focus
Thermogravimetric (TGA) and differential scanning calorimetry (DSC) reveal:

  • ΔsubH : 90.9 ± 2.0 kJ/mol (sublimation enthalpy).
  • Melting Point : ~395–396 K (decomposition observed above 400 K) .

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